molecular formula C19H20N2O4S B2943259 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester CAS No. 105895-93-0

2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

Cat. No.: B2943259
CAS No.: 105895-93-0
M. Wt: 372.44
InChI Key: YWWABXVTNCTBPZ-UHFFFAOYSA-N
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Description

This compound is a benzoic acid methyl ester derivative featuring a sulfonamide linkage between a 3-cyano-propyl group and a toluene-4-sulfonyl moiety. The cyano group confers electron-withdrawing properties, influencing its reactivity and solubility.

Properties

IUPAC Name

methyl 2-[3-cyanopropyl-(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-15-9-11-16(12-10-15)26(23,24)21(14-6-5-13-20)18-8-4-3-7-17(18)19(22)25-2/h3-4,7-12H,5-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWABXVTNCTBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC#N)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester typically involves multi-step organic reactions. The process often starts with the formation of the toluene-4-sulfonyl amino group, followed by the introduction of the 3-cyano-propyl group. The final step involves esterification to form the benzoic acid methyl ester. Reaction conditions such as temperature, pH, and the use of catalysts are crucial in optimizing the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production methods are scaled up with a focus on cost-efficiency and sustainability. This might involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester undergoes a variety of chemical reactions, including:

  • Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of different products.

  • Reduction: Under reducing conditions, specific bonds within the compound can be selectively reduced.

  • Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and time are critical for achieving desired products.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can generate a wide array of functionalized derivatives.

Scientific Research Applications

2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester finds applications across several fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

  • Industry: Utilized in the manufacture of specialty chemicals and materials, such as dyes and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can trigger pathways that influence various biochemical processes. For example, binding to enzymes or receptors can modulate their activity, leading to changes in cellular functions. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the amino group or benzoic acid core:

Compound Name/Identifier Key Substituents Structural Impact
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester (NSC 105685) Ethoxycarbonyl group (vs. cyano) Increased hydrophobicity; reduced hydrogen-bonding capacity compared to cyano.
5-Chloro-2-[(3-ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester Chloro-substituted benzoic acid + ethoxycarbonyl Enhanced electron-withdrawing effect; potential toxicity concerns.
Benzimidazole derivatives (e.g., 8c, 9c in ) Benzimidazole ring + sulfonyl linkage Likely proton pump inhibitor activity; increased aromaticity and rigidity.
Metsulfuron methyl ester () Sulfonylurea bridge + triazine ring Herbicidal activity via acetolactate synthase inhibition; distinct mode of action.

Physicochemical Properties

  • Solubility: The cyano group enhances polarity compared to ethoxycarbonyl analogs, improving solubility in polar solvents (e.g., acetonitrile, methanol). However, the methyl ester reduces aqueous solubility relative to free acids.
  • Stability: The electron-withdrawing cyano group may increase hydrolytic stability of the sulfonamide bond compared to esters with electron-donating substituents.

Agrochemical Potential

  • Sulfonamide-containing compounds like metsulfuron methyl ester () act as herbicides via enzyme inhibition . The target compound’s sulfonamide group and ester functionality suggest similar agrochemical applications, though activity depends on substituent effects.
  • The chloro-substituted analog () highlights the role of halogenation in enhancing bioactivity but also toxicity .

Pharmaceutical Analogies

  • Benzimidazole derivatives () such as lansoprazole () demonstrate proton pump inhibitor activity . While the target compound lacks a benzimidazole ring, its sulfonamide group could enable interactions with biological targets like enzymes or receptors.

Biological Activity

The compound 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester , also known as methyl 2-(N-(3-cyanopropyl)-4-methylphenylsulfonamido)benzoate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C19H20N2O4S and a molar mass of 372.44 g/mol, this compound's structure suggests possible interactions with various biological targets, making it a subject of interest for further research.

PropertyValue
Molecular Formula C19H20N2O4S
CAS Number 105895-93-0
Molar Mass 372.44 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives demonstrate IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study:
In a comparative study, a derivative of benzoic acid showed an IC50 value of approximately 5.85 µM against cancer cell lines, indicating promising inhibitory effects that warrant further exploration of structural analogs like the compound .

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by related compounds has been documented, with some exhibiting K_i values as low as 13.62 nM, suggesting that modifications in the sulfonamide group could enhance inhibitory potency .

The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : By binding to active sites on target enzymes like AChE or CDK9, these compounds can prevent substrate binding, leading to reduced enzyme activity.
  • Cell Cycle Interference : Compounds may disrupt normal cell cycle progression in cancer cells, leading to apoptosis or senescence.

Comparative Analysis

A comparison of various derivatives reveals that structural modifications significantly influence biological activity. For instance, the introduction of different substituents on the benzoic acid moiety can enhance anticancer properties or alter cholinesterase inhibition profiles.

Compound NameIC50 (µM)Activity Type
Methyl 2-(N-(3-cyanopropyl)-4-methylphenylsulfonamido)benzoate5.85Anticancer
Benzylaminobenzoic acid7.49Cholinesterase Inhibition
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline13.62Cholinesterase Inhibition

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